molecular formula C21H23N5O4S B3884864 2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide

2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide

Cat. No.: B3884864
M. Wt: 441.5 g/mol
InChI Key: UYBZYSPLOZGIDS-WSDLNYQXSA-N
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Description

The compound “2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N’-(2,4,5-trimethoxybenzylidene)acetohydrazide” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a thioether group, and a hydrazide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was alkylated to 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone . The alkylated compound was then reduced at the carbonyl group to the corresponding racemic secondary alcohol with an asymmetric carbon .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by various spectroscopic techniques, including IR, 1D and 2D NMR . These techniques provide detailed information about the molecular structure, including the positions of the atoms, the types of bonds, and the presence of functional groups .


Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For instance, the S-alkylation of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was performed using cesium carbonate as an alkaline base . The reduction of the ketone group to the corresponding secondary alcohol was carried out with sodium borohydride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the tautomeric equilibrium of 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was studied using 1H and 13C-NMR spectra .

Mechanism of Action

The mechanism of action of similar compounds has been investigated in the context of their biological activities . For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with similar compounds are typically evaluated during the drug discovery process . For instance, some 1,2,4-triazole derivatives exhibited very weak cytotoxic effects toward normal cells compared with doxorubicin .

Future Directions

The future directions for the research on similar compounds could include the design and synthesis of more selective and potent anticancer molecules . Additionally, further studies could be conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of potential target enzymes .

Properties

IUPAC Name

2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-14-23-25-21(26(14)16-8-6-5-7-9-16)31-13-20(27)24-22-12-15-10-18(29-3)19(30-4)11-17(15)28-2/h5-12H,13H2,1-4H3,(H,24,27)/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBZYSPLOZGIDS-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NN=CC3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2,4,5-trimethoxybenzylidene)acetohydrazide

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